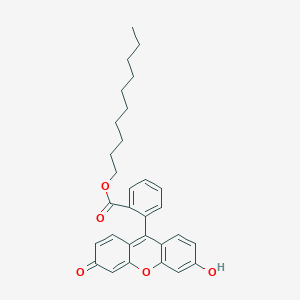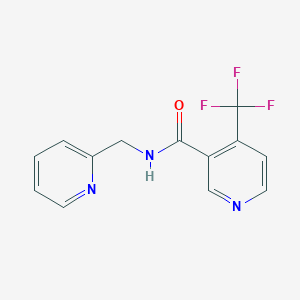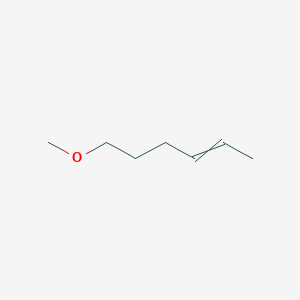
Acetic acid;heptadec-1-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid; heptadec-1-en-1-ol is an organic compound that combines the properties of acetic acid and heptadec-1-en-1-ol. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. Heptadec-1-en-1-ol is a long-chain unsaturated alcohol. The combination of these two components results in a compound with unique chemical and physical properties, making it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid; heptadec-1-en-1-ol typically involves the esterification reaction between acetic acid and heptadec-1-en-1-ol. This reaction is catalyzed by a mineral acid such as sulfuric acid. The general reaction is as follows: [ \text{CH}3\text{COOH} + \text{C}{17}\text{H}{33}\text{OH} \rightarrow \text{CH}3\text{COO}\text{C}{17}\text{H}{33} + \text{H}_2\text{O} ] This reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product.
Industrial Production Methods: Industrial production of acetic acid; heptadec-1-en-1-ol involves large-scale esterification processes. The reactants are mixed in a reactor with a catalyst, and the reaction mixture is heated to the desired temperature. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Types of Reactions:
Oxidation: Acetic acid; heptadec-1-en-1-ol can undergo oxidation reactions, where the alcohol group is oxidized to a carbonyl group.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new esters or amides.
科学的研究の応用
Acetic acid; heptadec-1-en-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of lipid metabolism and as a component in the formulation of biological assays.
Medicine: Investigated for its potential antimicrobial properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
作用機序
The mechanism of action of acetic acid; heptadec-1-en-1-ol involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also act as a substrate for esterases, leading to the release of acetic acid and heptadec-1-en-1-ol, which can further participate in metabolic pathways.
類似化合物との比較
Heptadec-1-en-1-ol: A long-chain unsaturated alcohol with similar physical properties but lacks the acidic component.
Acetic Acid: A simple carboxylic acid with strong acidic properties but lacks the long-chain alcohol component.
Uniqueness: Acetic acid; heptadec-1-en-1-ol is unique due to its combination of a long-chain unsaturated alcohol and a carboxylic acid. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications.
特性
CAS番号 |
125301-09-9 |
|---|---|
分子式 |
C19H38O3 |
分子量 |
314.5 g/mol |
IUPAC名 |
acetic acid;heptadec-1-en-1-ol |
InChI |
InChI=1S/C17H34O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18;1-2(3)4/h16-18H,2-15H2,1H3;1H3,(H,3,4) |
InChIキー |
KTEHANLUUUMPEV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC=CO.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


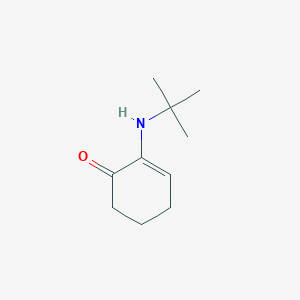
![[6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid](/img/structure/B14284044.png)



![(2E)-2-[(2-Amino-5-methylphenyl)imino]propanoic acid](/img/structure/B14284065.png)
![3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14284073.png)
![[1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate)](/img/structure/B14284080.png)
![Silane, (1,1-dimethylethyl)dimethyl[[5-(tributylstannyl)-4-pentynyl]oxy]-](/img/structure/B14284089.png)
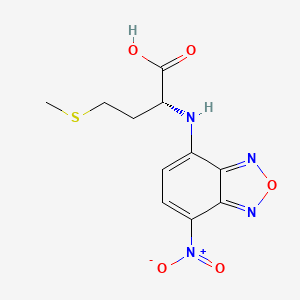
![4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid](/img/structure/B14284103.png)
